3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole
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Overview
Description
3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole is a heterocyclic compound with significant interest in the field of organic chemistry This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole can be achieved through various methods. One efficient method involves the use of solid nano-titania as a catalyst in a solvent-free environment. This method provides a clean and eco-friendly alternative to traditional synthesis routes . The reaction typically involves the condensation of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Cycloaddition: The isoxazole ring can participate in [3+2] cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as nano-titania for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical reactions, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3-Methyl-5-(3-phenylpropyl)isoxazole
- 4-Nitro-5-phenyl-3-isoxazolyl(phenyl)methanone
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole is unique due to its specific combination of functional groups and the presence of the butadienyl side chain.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1,2-oxazole |
InChI |
InChI=1S/C14H12N2O3/c1-11-14(16(17)18)13(19-15-11)10-6-5-9-12-7-3-2-4-8-12/h2-10H,1H3/b9-5+,10-6+ |
InChI Key |
DKPBCIGIONEFBT-NXZHAISVSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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